molecular formula C14H8Cl2N2O B184735 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 158042-17-2

3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B184735
CAS No.: 158042-17-2
M. Wt: 291.1 g/mol
InChI Key: LCAYJEXSWVMEKN-UHFFFAOYSA-N
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Description

3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole is a high-value chemical scaffold for medicinal chemistry and anticancer research. The 1,2,4-oxadiazole ring system is a privileged structure in drug discovery, known for its versatility as a bioisostere for carboxylic esters and amides, which aids in optimizing the pharmacokinetic properties of lead compounds . This bis-aryl substituted derivative is of significant interest in oncology-focused research. Structural analogs, particularly 1,2,4-oxadiazoles linked to established chemotherapeutic agents like 5-fluorouracil, have demonstrated promising anticancer activity against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers . The compound serves as a critical intermediate for developing novel small-molecule inhibitors, and its properties can be probed through molecular docking studies to identify potential biological targets and design agents with high bioavailability and minimal toxicity . Beyond oncology, the 1,2,4-oxadiazole pharmacophore is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-parasitic effects, making this compound a versatile template for multiple therapeutic areas . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

158042-17-2

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

LCAYJEXSWVMEKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

Compound Name Substituents Key Data/Activity Application/Mechanism References
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole 4-chlorophenyl IC₅₀ = 147.7 μM (topo IIα inhibition); Cytotoxicity in MCF-7 cells, no DSB induction Anticancer (topo IIα catalytic inhibitor)
Compound 64 (Loboda et al.) Undisclosed aryl groups IC₅₀ = 147.7 μM (topo IIα inhibition) Anticancer
Compounds 84a, 84b, 84c (Shamsi et al.) Thiophene-sulphonamide hybrids IC₅₀ = 21.4 mM, 50.6 mM, 11.1 mM (HCT-116 cell proliferation inhibition) Anticancer (apoptosis induction)
Compound 3a (Anti-TB derivative) 3-CF₃-phenyl MIC = 8 mg/mL (H37Rv MTB strain) Antitubercular
LLM-191 (Energetic material) 4-nitrofurazan High thermal stability, used in melt-cast explosives Energetic materials
Banana-shaped oxadiazoles Asymmetric aryl groups Dipole moment ≈1.5 D; Liquid crystalline properties Materials science (liquid crystals)

Anticancer Activity

  • This compound inhibits topo IIα by binding to its ATPase domain, preventing DNA relaxation without inducing double-strand breaks (DSBs), a mechanism distinct from traditional topo II poisons like etoposide .
  • Thiophene-sulphonamide hybrids (e.g., 84a–84c) exhibit lower potency (mM range) but broader apoptotic effects in HCT-116 cells, suggesting substituent-dependent pathway activation .
  • 3,5-Diaryl derivatives with electron-withdrawing groups (e.g., -CF₃ in 3a) show divergent applications, such as anti-TB activity, highlighting the role of substituents in target specificity .

Physicochemical Properties

  • Liquid crystalline derivatives with asymmetric aryl groups (e.g., banana-shaped oxadiazoles) display bent molecular geometries and mesogenic behavior, unlike the linear para-chlorophenyl analogue .
  • Energetic materials (e.g., LLM-191) incorporate nitro groups for high density and thermal stability, contrasting with the chloro-substituted pharmaceutical derivatives .

Q & A

Q. What are the optimized synthetic routes for 3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves cyclization of O-acylbenzamidoxime intermediates derived from benzamidoximes and acid chlorides. Key factors include:

  • Reagent Ratios : Stoichiometric excess of acid chloride (e.g., 4-chlorobenzoyl chloride) ensures complete acylation of benzamidoxime precursors.
  • Solvent Choice : Polar aprotic solvents like DMSO or DMF enhance reaction rates due to their high dielectric constants and ability to stabilize intermediates .
  • Cyclization Conditions : Refluxing in anhydrous solvents (e.g., toluene) under nitrogen prevents hydrolysis. Yields (~65%) can be improved by extending reaction times (18–24 hours) and optimizing purification via recrystallization (e.g., water-ethanol mixtures) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Spectroscopic Methods :
    • IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations characteristic of the oxadiazole ring.
    • NMR : ¹H NMR identifies aromatic proton environments (δ 7.4–8.0 ppm for chlorophenyl groups), while ¹³C NMR resolves the oxadiazole carbons (C-2 at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 317.01 for C₁₄H₈Cl₂N₂O) .
  • X-ray Crystallography : Resolves dihedral angles between aryl rings and the oxadiazole core, critical for understanding planarity and π-conjugation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., DU 145 prostate cancer cells) with IC₅₀ values calculated using dose-response curves .
  • Antioxidant Activity :
    • DPPH/ABTS⁺ Scavenging : Measures radical neutralization at λ = 517 nm (DPPH) or 734 nm (ABTS⁺) .
    • DNA Protection Assays : Inhibition of AAPH-induced DNA oxidation via gel electrophoresis or fluorescence quenching .

Advanced Research Questions

Q. How do molecular docking studies explain the interaction of this compound with biological targets?

  • Target Selection : Prioritize proteins implicated in cancer (e.g., Bcl-2 for apoptosis) or neurodegeneration (e.g., β-amyloid fibrils) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Grid boxes centered on active sites (e.g., ATP-binding pockets) ensure ligand-receptor compatibility.
  • Key Interactions : Chlorophenyl groups may engage in hydrophobic interactions, while the oxadiazole oxygen participates in hydrogen bonding. Validation via MD simulations (100 ns) assesses binding stability .

Q. What contradictions exist in reported thermal stability data, and how can they be resolved experimentally?

  • Contradictory Evidence : Some studies report thermal decomposition at >250°C to yield benzonitrile, while others observe no fragmentation under similar conditions .
  • Resolution Strategies :
    • TGA-DSC Analysis : Quantify decomposition temperatures under inert vs. oxidative atmospheres.
    • Controlled Thermolysis : Replicate conditions (e.g., reflux in tetradec-1-ene at 251°C) and analyze products via GC-MS to identify degradation pathways .

Q. How does the compound’s coordination chemistry with transition metals influence its bioactivity?

  • Metal Complex Synthesis : React this compound with Cu(II), Ni(II), or Zn(II) salts in ethanol/water mixtures. The oxadiazole’s nitrogen atoms act as bidentate ligands, forming octahedral or square-planar complexes .
  • Enhanced Bioactivity : Metal coordination can increase DNA binding affinity (e.g., via intercalation) or redox activity (e.g., Cu(II)-mediated ROS generation) .

Q. What methodologies are used to assess in vivo toxicity, and how do results translate to preclinical models?

  • Brine Shrimp (Artemia salina) Assay :
    • Expose larvae to compound concentrations (10–100 μg/mL) for 24 hours.
    • Calculate LC₅₀ values; values <100 μg/mL indicate significant toxicity .
  • Rodent Models : For advanced studies, administer doses (10–50 mg/kg) via intraperitoneal injection and monitor hepatic/renal biomarkers (ALT, creatinine) .

Q. How do substituent variations on the aryl rings affect antioxidant mechanisms?

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance radical scavenging by stabilizing phenolic intermediates via resonance.
  • Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the oxadiazole ring, improving hydrogen atom transfer efficiency. Comparative studies using cyclic voltammetry (Epa values) quantify redox potentials .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR and X-ray for structure; TGA and GC-MS for stability).
  • Advanced Instrumentation : Utilize Multiwfn for electron localization function (ELF) analysis to map reactive sites on the oxadiazole core .

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